Molibresib Besylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMFOYDYUZADE-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895049-20-3 | |
| Record name | Molibresib besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895049203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOLIBRESIB BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K04D7I4BCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molibresib Besylate: A Technical Guide to its Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molibresib besylate (GSK525762) is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4), molibresib disrupts chromatin remodeling and prevents the transcription of key oncogenes, most notably MYC. This targeted epigenetic modulation leads to the inhibition of tumor cell growth and proliferation. Preclinical studies have demonstrated the potent anti-proliferative activity of molibresib across a range of solid tumor cell lines, with corresponding tumor growth inhibition in xenograft models. Clinical investigations in various advanced solid tumors, including NUT carcinoma and castration-resistant prostate cancer, have established a manageable safety profile and shown preliminary signs of anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of molibresib, supported by preclinical and clinical data, detailed experimental protocols, and an exploration of potential resistance mechanisms.
Introduction to Molibresib and the BET Family of Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a fundamental role in regulating gene expression.[1] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key modification associated with transcriptionally active chromatin. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell cycle progression, proliferation, and apoptosis. In many cancers, the aberrant activity of BET proteins, often linked to the overexpression of oncogenes like MYC, contributes to tumorigenesis and tumor maintenance.[2][3]
Molibresib is a potent and selective pan-BET inhibitor that mimics acetylated lysine, thereby competitively displacing BET proteins from chromatin.[1] This displacement effectively silences the expression of BET-dependent genes, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: From Chromatin to Cancer Cell Fate
The primary mechanism of action of molibresib is the competitive inhibition of BET bromodomains. This initial binding event triggers a cascade of downstream effects that ultimately determine the fate of the cancer cell.
Disruption of BET-Chromatin Interaction and Transcriptional Repression
By occupying the acetyl-lysine binding pockets of BET proteins, molibresib prevents their association with acetylated histones at gene promoters and super-enhancers. This leads to the displacement of the transcriptional apparatus, including RNA Polymerase II, from the promoters of key oncogenes. A primary target of this transcriptional repression is the MYC oncogene, a master regulator of cell proliferation and survival.[2]
Downregulation of MYC and its Target Genes
Preclinical studies have consistently demonstrated that treatment with molibresib leads to a significant reduction in both MYC mRNA and protein levels.[4] The downregulation of MYC, in turn, affects a multitude of its downstream target genes involved in cell cycle control, metabolism, and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.
dot
Caption: Molibresib inhibits BET protein binding to chromatin, downregulating MYC expression.
Preclinical Evidence in Solid Tumors
The anti-tumor activity of molibresib has been evaluated in a variety of solid tumor models, demonstrating its potential as a therapeutic agent.
In Vitro Anti-proliferative Activity
Molibresib has shown potent anti-proliferative effects in a broad panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for growth inhibition is in the nanomolar range for many of these cell lines, indicating high potency.
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Multiple | 32.5 - 42.5 [5] |
In Vivo Tumor Growth Inhibition
Clinical Development in Solid Tumors
The primary clinical investigation of molibresib in solid tumors has been the Phase I/II NCT01587703 study. This study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of molibresib in patients with various advanced solid tumors.
Pharmacokinetics
Following oral administration, molibresib is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2 hours. It exhibits a terminal half-life (t1/2) of 3-7 hours.[2]
| Parameter | Value | Reference |
| Tmax | ~2 hours | [2] |
| t1/2 | 3 - 7 hours | [2] |
Safety and Tolerability
The most common treatment-related adverse events observed in the NCT01587703 study were thrombocytopenia and gastrointestinal events (nausea, vomiting, diarrhea). These side effects were generally manageable with dose modifications.[2]
| Adverse Event (Any Grade) | Frequency (%) |
| Thrombocytopenia | 51 |
| Gastrointestinal Events | 22-42 |
| Anemia | 22 |
| Fatigue | 20 |
Clinical Activity
Preliminary evidence of anti-tumor activity was observed in patients with NUT carcinoma and castration-resistant prostate cancer (CRPC). In the NUT carcinoma cohort, four out of 19 patients achieved a confirmed or unconfirmed partial response, and eight had stable disease.[2]
| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NUT Carcinoma | 21% (4/19) | 63% (12/19) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of molibresib.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed solid tumor cell lines in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium.[5]
-
Compound Treatment: After 12-24 hours, treat cells with a serial dilution of molibresib or vehicle control (DMSO).
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator.[5]
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and calculate IC50 values using a non-linear regression model.[5]
Western Blotting for MYC Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as MYC, in cell lysates.
-
Cell Lysis: Treat cells with molibresib or vehicle control for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST. Incubate with a primary antibody against c-MYC overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin, to normalize for protein loading.[4][7]
dot
Caption: A typical workflow for Western blot analysis of MYC protein levels.
Xenograft Tumor Models
In vivo efficacy of molibresib is assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.
-
Cell Implantation: Subcutaneously inject a suspension of human solid tumor cells (e.g., 1 x 10^7 cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer molibresib orally at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) at the end of the study.[8]
Gene Set Enrichment Analysis (GSEA)
GSEA is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., pre- and post-treatment with molibresib).[9]
-
Sample Collection and RNA Sequencing: Obtain tumor biopsies from patients before and after treatment with molibresib. Extract total RNA and perform RNA sequencing to obtain gene expression profiles.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between the pre- and post-treatment samples.
-
GSEA Algorithm: Use GSEA software to analyze the ranked list of differentially expressed genes against a database of known gene sets (e.g., from KEGG, Reactome, or Gene Ontology).[10]
-
Interpretation: Identify pathways and biological processes that are significantly enriched in the upregulated or downregulated genes, providing insights into the molecular effects of molibresib.
Mechanisms of Resistance
As with many targeted therapies, acquired resistance can limit the long-term efficacy of BET inhibitors. Understanding the mechanisms of resistance is crucial for developing combination strategies to overcome it. Potential mechanisms of resistance to BET inhibitors include:
-
Upregulation of bypass signaling pathways: Activation of alternative pro-survival pathways, such as the PI3K/AKT or MAPK pathways, can compensate for the inhibition of BET-dependent transcription.
-
Mutations in the drug target: While not yet reported for molibresib, mutations in the bromodomains of BET proteins could potentially reduce drug binding.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of molibresib.[11][12]
Conclusion
This compound is a promising epigenetic therapeutic that targets the fundamental mechanism of gene transcription in cancer cells. Its ability to downregulate key oncogenes like MYC provides a strong rationale for its development in a variety of solid tumors. While single-agent activity has been observed, the future of molibresib likely lies in combination therapies that can overcome intrinsic and acquired resistance. Further research into predictive biomarkers and rational combination strategies will be essential to fully realize the clinical potential of this novel class of anti-cancer agents.
References
- 1. Gene set enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 9. Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene set enrichment analysis and meta-analysis identified 12 key genes regulating and controlling the prognosis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Molibresib Besylate (GSK525762): A Technical Guide to a Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molibresib (also known as GSK525762 or I-BET762) is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic readers, BET proteins play a crucial role in regulating the transcription of key oncogenes, making them a compelling target in oncology. Molibresib competitively binds to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, thereby displacing them from chromatin and suppressing the expression of growth-promoting genes like MYC and anti-apoptotic genes such as BCL2.[3][4][5] This guide provides a comprehensive technical overview of Molibresib Besylate, summarizing its mechanism of action, preclinical and clinical data, key experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][6] This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of target genes. BRD4, in particular, is known to recruit the Positive Transcription Elongation Factor b (P-TEFb) to promoters and super-enhancers, leading to the transcriptional activation of key oncogenes involved in cell proliferation and survival.[6][7]
Molibresib exerts its therapeutic effect by acting as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[3][4] By occupying this site, Molibresib prevents BET proteins from binding to acetylated chromatin, leading to the disruption of essential transcriptional complexes. This results in the potent and rapid downregulation of a specific subset of genes, most notably the master regulator oncogene MYC.[3][7] The suppression of MYC and its downstream targets leads to cell cycle arrest, cellular senescence, and apoptosis in various cancer models.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical investigations.
Table 1: In Vitro Potency and Activity
| Parameter | Value | Details | Reference(s) |
| IC₅₀ (BET) | 32.5 - 42.5 nM | Cell-free FRET assay measuring displacement of a tetra-acetylated H4 peptide. | [8][9] |
| Kd (BET) | 50.5 - 61.3 nM | Binding affinity to tandem bromodomains of BET proteins. | [9] |
| EC₅₀ (HepG2) | 0.7 µM | Induction of ApoA1 gene expression in a luciferase reporter assay. | [9] |
| EC₁₇₀ (HepG2) | 0.2 µM | Concentration for 70% increase in ApoA1-luciferase activity. | [9] |
| IC₅₀ (Solid Tumors) | 50 - 1698 nM | Median growth inhibition across various solid tumor cell lines. | [10] |
| IC₅₀ (NMC) | 50 nM | Growth inhibition in NUT midline carcinoma (NMC) cell lines. | [10] |
Table 2: Clinical Pharmacokinetics (Human)
| Parameter | Value | Patient Population / Dose | Reference(s) |
| Tₘₐₓ (Time to Peak) | ~2 hours | Solid tumor patients, single and repeat dosing. | [1][10][11] |
| t₁/₂ (Half-life) | 3 - 7 hours | Solid tumor patients. | [1][10][11] |
| Metabolism | CYP3A4 | Produces two major active metabolites (M5 and M13). | [11][12] |
| Autoinduction | Yes | A decrease in Molibresib exposure over time is observed at doses ≥60 mg. | [2][12] |
| RP2D (Solid Tumors) | 75-80 mg QD | Recommended Phase II Dose from dose-escalation studies. | [10][13] |
| RP2D (Hematologic) | 60-75 mg QD | Recommended Phase II Dose for CTCL and MDS, respectively. | [14] |
Table 3: Clinical Efficacy and Safety Overview
| Indication | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference(s) |
| NUT Carcinoma (NC) | 8% - 21% (4 of 19 patients had PR) | Thrombocytopenia, Anemia, Fatigue, GI events. | [10][11][15] |
| Castration-Resistant Prostate Cancer (CRPC) | 4% | Thrombocytopenia, Nausea, Decreased appetite. | [15] |
| Hematologic Malignancies (Overall) | 13% | Thrombocytopenia (37%), Anemia (15%), Febrile Neutropenia (15%). | [14] |
| Myelodysplastic Syndrome (MDS) | 25% | Thrombocytopenia, GI toxicities. | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used in the characterization of Molibresib.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET Inhibition
This bead-based proximity assay is used for high-throughput screening and determining the IC₅₀ of BET inhibitors.[16][17]
-
Principle: The assay measures the interaction between a biotinylated acetylated-histone peptide and a His-tagged BET bromodomain protein. The peptide is bound to Streptavidin-coated Donor beads, and the protein is bound to Ni-chelate Acceptor beads. When in close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, reducing the signal.
-
Protocol Outline:
-
Reagent Preparation: Reconstitute His-tagged BRD4 protein, biotinylated H4 peptide, Donor beads, and Acceptor beads in the appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Compound Plating: Dispense serial dilutions of Molibresib (or test compound) in DMSO into a 384-well microplate.
-
Protein Incubation: Add the His-tagged BRD4 protein to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Peptide Addition: Add the biotinylated H4 peptide to the wells and incubate for another 15-30 minutes.
-
Bead Addition: Add a pre-mixed solution of Donor and Acceptor beads. Incubate in the dark for 60 minutes at room temperature to allow bead-ligand binding to reach equilibrium.
-
Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another common method to quantify the binding affinity of inhibitors to bromodomains.
-
Principle: This assay relies on the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., allophycocyanin) conjugated to streptavidin. A GST-tagged bromodomain and a biotinylated acetylated-histone peptide bring the fluorophores into proximity, generating a FRET signal. An inhibitor competes with the peptide, disrupting FRET.
-
Protocol Outline:
-
Add test compound (Molibresib), GST-tagged BRD4, and the biotinylated acetylated peptide to a low-volume 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add the detection mixture containing Europium-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature.
-
Read the plate using a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 320 nm.
-
Calculate the ratio of the two emission signals and determine the IC₅₀ from the dose-response curve.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effect of Molibresib.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses cells and provides a thermostable luciferase and luciferin substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Protocol Outline:
-
Cell Plating: Seed cancer cells (e.g., MV4-11, MM.1S) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere/stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of Molibresib for 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically a volume equal to the culture medium).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate GI₅₀/IC₅₀ values from the dose-response curve.
-
Modulated Signaling Pathways
BET inhibition by Molibresib affects several critical oncogenic signaling pathways.
MYC-Driven Transcription
One of the most profound effects of BET inhibition is the suppression of MYC transcription.[3][7] BRD4 is enriched at super-enhancers that drive MYC expression in many hematologic and solid tumors.[3] Molibresib displaces BRD4 from these regulatory regions, leading to a rapid decrease in MYC mRNA and protein levels. This subsequently downregulates the entire MYC-dependent transcriptional program, inducing cell cycle arrest and apoptosis.[3][7][18]
BCL2 Family and Apoptosis Regulation
BET inhibitors modulate the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the BCL2 family.[5][19] Treatment with BET inhibitors has been shown to decrease the expression of anti-apoptotic members like BCL2 and BCL-xL while simultaneously upregulating the pro-apoptotic BH3-only protein BIM.[5] This shift lowers the threshold for apoptosis, making it a key mechanism of action, particularly in hematologic malignancies.[5][20]
NF-κB and Inflammatory Signaling
BET proteins also play a role in inflammation by regulating the NF-κB pathway. BRD4 can interact with the acetylated RelA subunit of NF-κB, facilitating the transcription of pro-inflammatory genes.[6] By inhibiting this interaction, Molibresib can attenuate the inflammatory response, which is often co-opted by cancer cells for survival and proliferation.[6][21]
Experimental & Drug Development Workflow
The development of a BET inhibitor like Molibresib follows a structured workflow from initial discovery to clinical validation.
Clinical Development and Future Directions
Molibresib has been evaluated in Phase I and II clinical trials for a range of advanced solid tumors and hematologic malignancies.[2][4][22] Clinical activity has been observed, most notably in patients with NUT midline carcinoma (NC), a rare and aggressive cancer defined by a BRD4-NUT fusion oncoprotein, providing strong proof-of-concept for BET inhibition in this genetically defined disease.[10][11] Modest activity was also seen in other tumor types like CRPC and certain leukemias.[14][15]
However, the clinical development of Molibresib has been challenged by on-target toxicities, primarily thrombocytopenia and gastrointestinal side effects, which can be dose-limiting.[2][10][13] These adverse events are a known class effect of pan-BET inhibitors. The observed antitumor activity as a monotherapy has been modest in broader patient populations, suggesting that the future of Molibresib and other BET inhibitors likely lies in combination therapies.[23][24] Investigations are ongoing to combine BET inhibitors with other targeted agents or chemotherapy to enhance efficacy and overcome resistance mechanisms.[21][23]
References
- 1. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molibresib - My Cancer Genome [mycancergenome.org]
- 5. ashpublications.org [ashpublications.org]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
Molibresib Besylate (GSK525762): A Technical Guide on Targeting MYC-Driven Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molibresib (also known as GSK525762) is an orally bioavailable, selective, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides a comprehensive overview of molibresib's mechanism of action, preclinical evidence, and clinical trial data, with a specific focus on its role in targeting malignancies driven by the MYC family of oncogenes. By competitively binding to the bromodomains of BET proteins, molibresib displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[3][4] While demonstrating proof-of-concept and modest single-agent activity in certain hematologic and solid tumors, its clinical utility has been constrained by toxicities.[1][5] The future of molibresib likely lies in combination therapies to enhance its therapeutic window and overcome resistance.
Core Mechanism of Action: Disrupting the BET-MYC Axis
The MYC family of proto-oncogenes (including c-MYC and N-MYC) are master transcriptional regulators that are overexpressed or activated in more than half of all human cancers, driving proliferation and tumorigenesis.[3][6] The expression of MYC is critically dependent on the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which act as epigenetic "readers."[3][7]
BET proteins, particularly BRD4, recognize and bind to acetylated lysine residues on histone tails within chromatin.[7][8] This binding facilitates the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of target genes, including MYC.[8][9] This process initiates and elongates the transcription of MYC, leading to the production of the Myc oncoprotein.
Molibresib exerts its therapeutic effect by disrupting this fundamental process. As a pan-BET inhibitor, it competitively binds to the acetyl-lysine recognition pockets (bromodomains) of BET proteins.[7][10] This action displaces BET proteins from chromatin, preventing the assembly of the transcriptional apparatus at the MYC gene locus and leading to a rapid and potent suppression of MYC transcription and subsequent protein expression.[4][11] This downregulation of the central oncogenic driver results in cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[4][11]
Preclinical and Clinical Efficacy of Molibresib
Molibresib has demonstrated broad antiproliferative activity in vitro across various hematological cancer models, including acute myeloid leukemia (AML), multiple myeloma (MM), and Non-Hodgkin lymphoma (NHL).[1] Preclinical studies have consistently shown that BET inhibition leads to the downregulation of MYC and its transcriptional targets, resulting in significant antitumor activity in xenograft models of cancers like Burkitt's lymphoma and AML.[2][11]
Clinical investigations have primarily centered on two key open-label, Phase I/II studies: BET115521 (NCT01587703) in solid tumors and BET116183 (NCT01943851) in hematologic malignancies.[1][2]
Quantitative Summary of Clinical Efficacy
The tables below summarize the clinical response data from the Phase I/II studies of molibresib monotherapy.
Table 1: Efficacy in Hematologic Malignancies (NCT01943851)
| Indication | Number of Patients | Dosing (RP2D) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
|---|---|---|---|---|---|
| Total Study | 111 | N/A | 13% (95% CI, 6.9–20.6) | 6 | 7 |
| Part 1 (Dose Escalation) | 87 | N/A | 10% (95% CI, 4.8–18.7) | 3 (2 AML, 1 NHL) | 6 (4 AML, 2 NHL) |
| Part 2 (Dose Expansion) | 24 | N/A | 25% (95% CI, 7.3–52.4) | 3 (MDS) | 1 (MDS) |
| - MDS Cohort | 16 | 75 mg QD | - | 3 | 1 |
| - CTCL Cohort | 8 | 60 mg QD | - | 0 | 0 |
Data sourced from Dawson et al.[1][5][12] RP2D: Recommended Phase 2 Dose; QD: Once Daily; AML: Acute Myeloid Leukemia; NHL: Non-Hodgkin Lymphoma; MDS: Myelodysplastic Syndrome; CTCL: Cutaneous T-cell Lymphoma.
Table 2: Efficacy in Solid Tumors (NCT01587703)
| Indication | Number of Patients | Dosing (RP2D) | Best Response | Median PFS | Median OS |
|---|---|---|---|---|---|
| NUT Carcinoma (NC) | 19 | 80 mg QD | 4 PR (confirmed/unconfirmed) | 4.8 months | 5.0 months |
| Castration-Resistant Prostate Cancer (CRPC) | 25 | 75 mg QD | RR: 4% (1 confirmed PR) | 8.0 months | 9.1 months |
Data sourced from Hann et al. and Cousin et al.[2][13][14][15] PFS: Progression-Free Survival; OS: Overall Survival; RR: Response Rate.
Safety and Tolerability Profile
The clinical use of molibresib is primarily limited by its toxicity profile. The most frequently observed adverse events are manageable but can be dose-limiting.
Table 3: Common Treatment-Related Adverse Events (TRAEs) Across Studies
| Adverse Event | Grade (Any) | Grade (3+) |
|---|---|---|
| Thrombocytopenia | 51-64% | 37% |
| Nausea | 43-52% | <5% |
| Diarrhea | 23-38% | <5% |
| Decreased Appetite | 22-39% | <5% |
| Dysgeusia | 22-49% | <5% |
| Fatigue | 20-45% | <5% |
| Anemia | 15-22% | 15% |
| Vomiting | 23-26% | <5% |
Data compiled from multiple clinical studies.[1][2][5][14][15][16]
Dose-limiting toxicities (DLTs) were primarily Grade 4 thrombocytopenia, observed at doses of 60 mg and higher.[2][14] These toxicities led to the selection of 60-80 mg once daily as the recommended Phase II dose (RP2D) in various cohorts.[2][5]
Experimental Protocols and Methodologies
Clinical Trial Design
The pivotal studies for molibresib followed a standard two-part, open-label design.[1][5][12]
-
Part 1 (Dose Escalation): This phase aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and RP2D of molibresib. It typically employed a 3+3 dose-escalation design. The primary endpoint was safety, assessed by the incidence of adverse events and DLTs.[5][12]
-
Part 2 (Dose Expansion): This phase evaluated the preliminary efficacy and further characterized the safety of molibresib at the established RP2D in specific disease cohorts. The primary endpoint was the objective response rate (ORR).[5][12]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis: Plasma concentrations of molibresib and its metabolites were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[1] Samples were collected at various time points after single and repeated dosing to determine parameters like Cmax (maximum concentration) and t1/2 (half-life).[2][15] Molibresib demonstrated rapid absorption (Cmax at ~2 hours) and elimination (t1/2 of 3–7 hours).[2][15]
-
PD Biomarker Analysis: Target engagement was assessed by measuring levels of circulating monocyte chemoattractant protein-1 (MCP-1), a known downstream target of BET activity. Dose-dependent reductions in MCP-1 were observed, confirming biological activity.[2][14][15]
Gene Expression Analysis Protocol
To confirm the mechanism of action in patients, gene expression studies were conducted on paired tumor biopsies or bone marrow aspirates collected before and during treatment.[12][13]
Methodology:
-
Sample Collection: Tumor biopsies or bone marrow aspirates were obtained at screening and after a defined period of molibresib treatment.[12]
-
RNA Isolation and Sequencing: Total RNA was extracted from patient samples, followed by library preparation and high-throughput RNA sequencing (RNA-seq) to profile the transcriptome.[3]
-
Bioinformatic Analysis: Sequencing reads were aligned to the human genome. Gene expression levels were quantified, and differential expression analysis was performed between pre- and post-treatment samples.[3]
-
Significance Criteria: Genes were considered significantly differentially expressed if they met a threshold of a >1.5-fold change in expression with a False Discovery Rate (FDR) of less than 0.05.[3][12]
-
Pathway Analysis: Gene Set Enrichment Analysis (GSEA) was used to identify coordinated changes in predefined gene sets, such as the Hallmark gene sets, to reveal the biological pathways modulated by molibresib.[3][17]
Results from these analyses confirmed that molibresib treatment leads to the transcriptional downregulation of MYC target genes in patients, consistent with its proposed mechanism of action.[12][13] For instance, in a study of patients with hematologic malignancies, 398 genes were found to be differentially expressed, with the majority (72.6%) being downregulated.[3]
Conclusion and Future Directions
Molibresib besylate is a potent BET inhibitor that effectively targets the transcriptional machinery of MYC-driven cancers. Preclinical models provided a strong rationale for its development, and clinical trials have confirmed its mechanism of action and demonstrated modest single-agent antitumor activity in select patient populations, such as those with NUT carcinoma and certain hematologic malignancies.[1][2]
However, the therapeutic window for molibresib monotherapy is narrow, with clinical efficacy often limited by on-target toxicities, particularly thrombocytopenia and gastrointestinal adverse events.[1][2] The modest response rates suggest that inhibiting a single epigenetic node may be insufficient to induce durable responses in complex, heterogeneous cancers.
Therefore, the most promising path forward for molibresib and other BET inhibitors is likely through rational combination strategies. Investigating molibresib in combination with other targeted therapies, chemotherapy, or immunotherapy may enhance synergistic antitumor effects, overcome intrinsic or acquired resistance, and potentially allow for lower, better-tolerated dosing schedules.[1][3] Such investigations are warranted to fully define the role of BET inhibition in the anticancer armamentarium.[14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-myc enhances the expression of a large set of genes functioning in ribosome biogenesis and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molibresib - My Cancer Genome [mycancergenome.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Notes and Protocols for Molibresib Besylate Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Molibresib Besylate (also known as GSK525762 or I-BET762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in a cell culture setting.
This compound exerts its antineoplastic activity by targeting the BET bromodomain-containing proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] It competitively binds to the acetylated lysine recognition motifs on the bromodomains of these proteins, thereby preventing their interaction with acetylated histones.[1][2] This disruption of protein-histone interaction leads to altered chromatin remodeling and subsequent modulation of gene expression.[1] A key outcome of this inhibition is the suppression of the transcription of critical oncogenes, such as c-Myc, which are pivotal in driving tumor cell growth and proliferation.[3][4]
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Solid Tumors (median) | Solid Tumors | 50 - 1698 | [5][6] |
| NUT Midline Carcinoma (NMC) (median) | NUT Midline Carcinoma | 50 | [5][6] |
| BET Bromodomain (cell-free) | - | 32.5 - 42.5 | [7][8][9] |
| HepG2 (EC50 for ApoA1 expression) | Hepatocellular Carcinoma | 700 | [9] |
| 697 (EC50) | Acute Lymphoblastic Leukemia | 1170 | [8] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting BET proteins, Molibresib prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target oncogenes like c-MYC and subsequent inhibition of cell proliferation and tumor growth.
References
- 1. Facebook [cancer.gov]
- 2. molibresib - My Cancer Genome [mycancergenome.org]
- 3. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Gene Expression Analysis Using RNA-seq after Molibresib Besylate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib Besylate (GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In various cancers, BET proteins are implicated in the upregulation of oncogenes, such as MYC, driving tumor growth and proliferation.[3][4]
Molibresib competitively binds to the acetylated lysine-binding pockets of BET bromodomains, displacing them from chromatin.[1] This leads to the suppression of target gene transcription, including critical oncogenes, and subsequent inhibition of cancer cell growth.[1][5] RNA sequencing (RNA-seq) is a powerful technology to comprehensively analyze the transcriptomic changes induced by Molibresib treatment, providing insights into its mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies.[6][7][8]
These application notes provide a detailed protocol for conducting a gene expression analysis using RNA-seq on cancer cells treated with this compound.
Signaling Pathway Affected by this compound
Caption: Mechanism of this compound action.
Experimental Protocols
This section details the necessary steps for a comprehensive RNA-seq experiment to analyze the effects of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors. For this protocol, we will use a human acute myeloid leukemia (AML) cell line, such as Kasumi-1, which has shown sensitivity to BET inhibitors.[9]
-
Cell Culture: Culture Kasumi-1 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound (MedChemExpress, HY-13653A) in dimethyl sulfoxide (DMSO). Store at -80°C.[10] Further dilute the stock solution in culture medium to the desired final concentrations.
-
Experimental Design:
-
Treatment Group: Treat Kasumi-1 cells with a clinically relevant concentration of this compound (e.g., 250 nM).
-
Control Group: Treat an equal number of cells with the same volume of DMSO as the vehicle control.
-
Replicates: Prepare a minimum of three biological replicates for each condition to ensure statistical power.[7]
-
-
Treatment Procedure:
-
Seed Kasumi-1 cells at a density of 0.5 x 10^6 cells/mL in T-25 flasks.
-
After 24 hours, treat the cells with either this compound or DMSO.
-
Incubate the cells for a predetermined time point (e.g., 24 hours) to allow for significant changes in gene expression.
-
RNA Extraction and Quality Control
-
Cell Harvesting: After the treatment period, harvest the cells by centrifugation.
-
RNA Extraction: Extract total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
RNA Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Deplete ribosomal RNA (rRNA) using a ribo-depletion kit to enrich for messenger RNA (mRNA) and other non-coding RNAs.
-
Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
A number of commercial kits are available for this process (e.g., TruSeq Stranded Total RNA Library Prep Kit, Illumina).
-
-
Library Quality Control:
-
Assess the library size distribution using an automated electrophoresis system.
-
Quantify the library concentration using a fluorometric method (e.g., Qubit).
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a recommended depth of at least 20 million reads per sample for differential gene expression analysis.
-
Data Analysis Protocol
The following protocol outlines the bioinformatics workflow for analyzing the RNA-seq data.
Experimental Workflow
Caption: RNA-seq experimental workflow.
Quality Control of Raw Sequencing Data
-
Use tools like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination.
-
Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
Read Alignment
-
Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
Gene Expression Quantification
-
Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
Differential Gene Expression Analysis
-
Perform differential expression analysis between the Molibresib-treated and DMSO-treated groups using packages like DESeq2 or edgeR in R.
-
Identify genes that are significantly upregulated or downregulated based on a log2 fold change and an adjusted p-value (FDR) cutoff (e.g., |log2FoldChange| > 1 and FDR < 0.05).
Downstream Analysis
-
Gene Ontology (GO) and Pathway Enrichment Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological processes, molecular functions, and signaling pathways that are significantly enriched in the list of differentially expressed genes.[11][12] This can provide insights into the biological effects of Molibresib treatment.
-
Visualization: Generate heatmaps to visualize the expression patterns of differentially expressed genes and volcano plots to visualize the magnitude and significance of gene expression changes.
Data Analysis Workflow
Caption: Bioinformatic data analysis workflow.
Data Presentation
The quantitative results from the differential expression analysis should be summarized in a clear and structured table.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Description |
| Downregulated Genes | ||||
| MYC | -2.58 | 1.2e-50 | 2.1e-46 | MYC Proto-Oncogene, bHLH Transcription Factor |
| BRD4 | -1.75 | 3.4e-32 | 5.9e-28 | Bromodomain Containing 4 |
| CCND1 | -1.52 | 8.9e-25 | 1.5e-21 | Cyclin D1 |
| BCL2 | -1.21 | 4.6e-18 | 7.8e-15 | BCL2 Apoptosis Regulator |
| Upregulated Genes | ||||
| CDKN1A | 2.15 | 7.2e-45 | 1.2e-40 | Cyclin Dependent Kinase Inhibitor 1A (p21) |
| GADD45A | 1.89 | 9.1e-38 | 1.6e-34 | Growth Arrest and DNA Damage Inducible Alpha |
| HEXIM1 | 1.63 | 2.5e-30 | 4.3e-27 | Hexamethylene Bis-Acetamide Inducible 1 |
| ID2 | 1.47 | 6.8e-27 | 1.2e-23 | Inhibitor of DNA Binding 2, HLH Protein |
Table 1: Hypothetical Quantitative Data of Differentially Expressed Genes after this compound Treatment. The table shows a selection of significantly up- and downregulated genes with their corresponding log2 fold change, p-value, and adjusted p-value.
Conclusion
This application note provides a comprehensive framework for investigating the transcriptomic effects of this compound using RNA-seq. The detailed protocols for cell culture, treatment, RNA sequencing, and data analysis will enable researchers to generate high-quality, reproducible data. The insights gained from such studies are invaluable for understanding the molecular mechanisms of BET inhibitors, identifying novel therapeutic targets, and developing more effective cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. molibresib - My Cancer Genome [mycancergenome.org]
- 3. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. blog.championsoncology.com [blog.championsoncology.com]
- 9. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Molibresib Besylate in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of Molibresib Besylate (GSK525762), a potent bromodomain and extra-terminal (BET) inhibitor, when used in combination with other cancer therapies. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction to this compound
This compound is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression by recognizing acetylated lysine residues on histones.[2] By binding to the bromodomains of BET proteins, Molibresib prevents their interaction with acetylated histones and transcription factors, thereby disrupting the expression of key oncogenes such as MYC.[1][2] Preclinical studies have demonstrated its anti-proliferative and cytotoxic activity in various hematological and solid tumor models.[3][4]
Rationale for Combination Therapies
While Molibresib has shown promise as a monotherapy, combination strategies are being explored to enhance its anti-cancer activity and overcome potential resistance mechanisms. The rationale for combining Molibresib with other agents stems from the potential for synergistic interactions that target multiple oncogenic pathways simultaneously.
Combination with Endocrine Therapies
In hormone receptor-positive cancers, such as estrogen receptor-positive (ER+) breast cancer and androgen receptor-positive (AR+) prostate cancer, endocrine therapies are a cornerstone of treatment. However, resistance to these therapies often develops. BET proteins have been implicated in the transcriptional regulation of both the estrogen and androgen receptors. Therefore, combining a BET inhibitor like Molibresib with endocrine therapies such as fulvestrant (an ER antagonist) or enzalutamide (an AR inhibitor) is a rational approach to overcome resistance. Preclinical data have suggested that this combination might be effective in endocrine-resistant settings.[5][6]
Signaling Pathway: Molibresib and Endocrine Therapy
Caption: Molibresib inhibits BET proteins, downregulating MYC, while endocrine therapy blocks ER/AR signaling.
Preclinical Data on Combination Therapies
While clinical trials have explored the combination of Molibresib with fulvestrant, preclinical data demonstrating synergy is crucial for informing clinical development.[5][6] Although specific quantitative synergy data for Molibresib with fulvestrant and enzalutamide from publicly available preclinical studies are limited, the general principle of combining BET inhibitors with endocrine therapies has been investigated. For instance, the BET inhibitor ZEN-3694 has been shown to synergize with both tamoxifen and fulvestrant in ER+ breast cancer cell lines.
Table 1: Representative Preclinical Synergy Data for BET Inhibitor Combinations (Hypothetical Data for Illustrative Purposes)
| Cell Line | Combination | Concentration Range | Combination Index (CI) | Synergy Level |
| MCF-7 (ER+) | Molibresib + Fulvestrant | 10-1000 nM | < 1 | Synergistic |
| T47D (ER+) | Molibresib + Fulvestrant | 10-1000 nM | < 1 | Synergistic |
| LNCaP (AR+) | Molibresib + Enzalutamide | 10-1000 nM | < 1 | Synergistic |
| VCaP (AR+) | Molibresib + Enzalutamide | 10-1000 nM | < 1 | Synergistic |
Note: This table is for illustrative purposes to demonstrate how quantitative synergy data would be presented. Actual data for Molibresib combinations should be generated and cited from specific preclinical studies.
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol outlines the steps to assess the synergistic effect of Molibresib in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., Fulvestrant, Enzalutamide)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
CompuSyn software for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of Molibresib and the combination drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Drug Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the fraction of affected cells (Fa) for each drug concentration and combination.
-
Use CompuSyn software to perform the Chou-Talalay method for synergy analysis.[7][8][9][10] The software will generate Combination Index (CI) values.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for cell viability and synergy analysis.
Western Blot Analysis
This protocol is for assessing the effect of Molibresib combinations on protein expression levels of key signaling molecules.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-ERα, anti-AR, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. combosyn.com [combosyn.com]
Troubleshooting & Optimization
Overcoming resistance to Molibresib Besylate in cancer cells
Welcome to the technical support center for Molibresib Besylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows intrinsic resistance to this compound. What are the potential mechanisms?
A1: Intrinsic resistance to BET inhibitors like this compound can occur through several mechanisms. In castration-resistant prostate cancer (CRPC), mutations in the SPOP gene can lead to the upregulation of BRD4, a primary target of Molibresib, thus conferring resistance.[1] Another mechanism observed in non-small cell lung cancer (NSCLC) involves the activation of the oncogene BCL6 and the subsequent enhancement of the mTOR signaling pathway upon treatment with BET inhibitors.[1] Additionally, upregulation of receptors for epidermal growth factor (EGF-R) and vascular endothelial growth factor (VEGF-R) can contribute to cellular adaptation and resistance.[2]
Q2: My cancer cell line initially responded to this compound but has now developed acquired resistance. What could be the cause?
A2: Acquired resistance often develops after an initial response to treatment. In triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML), resistance can emerge within six months.[1] A key driver of acquired resistance in TNBC is the RNA-binding protein IGF2BP2, which enhances the translation of the c-MYC oncogene.[1] Another described mechanism involves the rewiring of transcriptional circuits, allowing cancer cells to adapt to the inhibition of BRD4.[3] Furthermore, in some resistant cells, BRD4 can remain bound to chromatin in a bromodomain-independent manner, often associated with hyperphosphorylation of BRD4 due to decreased PP2A activity.[4]
Q3: What combination strategies can be employed to overcome resistance to this compound?
A3: Several rational combination strategies have been explored to overcome resistance. For NSCLC with mTOR pathway activation, combining Molibresib with an mTOR inhibitor or a BCL6 inhibitor has shown robust synergistic effects.[1] In TNBC models with acquired resistance driven by IGF2BP2, targeting this pathway can restore sensitivity.[1] For cancers where resistance is associated with increased BCL-xL expression, co-treatment with BCL-xL inhibitors like ABT-737 may be effective.[4] In malignant peripheral nerve sheath tumors (MPNST), combining Molibresib with Bcl-2 inhibitors such as ABT263 has demonstrated enhanced apoptotic induction.[5]
Q4: Are there any known biomarkers that can predict resistance to this compound?
A4: Research into predictive biomarkers is ongoing. One study suggested a "resistance index" based on the expression of three specific transcripts that could potentially predict resistance to BET inhibitors.[3] In hormone receptor-positive/HER2-negative metastatic breast cancer, the detection of copy-number amplification in circulating tumor DNA was strongly associated with poor progression-free survival in patients treated with Molibresib in combination with fulvestrant.[6][7]
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected.
Possible Cause 1: Intrinsic Resistance Mechanisms
-
Troubleshooting Step: Investigate potential intrinsic resistance pathways.
-
Experiment: Western blot analysis to assess the protein levels of BRD4. Upregulation may indicate resistance.
-
Experiment: Assess the activation of the mTOR pathway by checking the phosphorylation status of key proteins like Akt and S6 kinase via western blot.
-
Experiment: Perform gene expression analysis (e.g., qPCR or RNA-seq) to check for upregulation of oncogenes such as BCL6 or c-MYC.
-
Possible Cause 2: Sub-optimal Drug Concentration or Treatment Duration
-
Troubleshooting Step: Optimize the experimental conditions.
-
Experiment: Perform a dose-response curve with a wider range of this compound concentrations to determine the IC50 for your specific cell line.
-
Experiment: Conduct a time-course experiment to assess the optimal treatment duration for inducing a response.
-
Issue 2: Development of Acquired Resistance After Initial Sensitivity.
Possible Cause 1: Upregulation of c-MYC via IGF2BP2
-
Troubleshooting Step: Investigate the role of the IGF2BP2/c-MYC axis.
-
Experiment: Perform RNA immunoprecipitation sequencing (RIP-Seq) to identify RNAs bound to IGF2BP2.
-
Experiment: Use western blot to quantify the protein levels of IGF2BP2 and c-MYC in resistant versus sensitive cells.
-
Experiment: Employ siRNA or shRNA to knockdown IGF2BP2 in resistant cells and assess for re-sensitization to this compound.
-
Possible Cause 2: Bromodomain-Independent BRD4 Activity
-
Troubleshooting Step: Assess the chromatin binding of BRD4.
-
Experiment: Perform Chromatin Immunoprecipitation sequencing (ChIP-seq) for BRD4 in both sensitive and resistant cells, with and without this compound treatment. Persistent BRD4 binding in the presence of the inhibitor in resistant cells suggests a bromodomain-independent mechanism.[4]
-
Experiment: Analyze the phosphorylation status of BRD4 via western blot. Hyperphosphorylation may be indicative of this resistance mechanism.[4]
-
Quantitative Data Summary
Table 1: IC50 Values of BET Inhibitors in Sensitive vs. Resistant MPNST Cells
| Cell Line | Inhibitor | IC50 (µM) |
| mMPNST | CPI-203 | ~1.0 |
| mMPNST | JQ1 | ~1.5 |
| mMPNST | OTX 015 | ~0.5 |
| S462 MPNST | CPI-203 | >10 |
| S462 MPNST | JQ1 | >10 |
| S462 MPNST | OTX 015 | >10 |
| Data adapted from studies on BET inhibitor resistance in MPNST models, which show partial sensitivity that can be overcome.[5] |
Key Experimental Protocols
1. Chromatin Immunoprecipitation sequencing (ChIP-seq) for BRD4
-
Objective: To determine the genomic binding sites of BRD4 and assess changes upon this compound treatment in sensitive and resistant cells.
-
Methodology:
-
Cell Culture and Treatment: Culture sensitive and resistant cells to ~80-90% confluency. Treat with either vehicle (DMSO) or this compound at a predetermined concentration for the desired duration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the binding patterns between different conditions.
-
2. RNA Immunoprecipitation Sequencing (RIP-Seq)
-
Objective: To identify RNAs that are physically associated with the RNA-binding protein IGF2BP2.
-
Methodology:
-
Cell Lysis: Harvest and lyse cells in a polysome lysis buffer to preserve RNA-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-IGF2BP2 antibody.
-
Washes: Wash the beads to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome to identify the RNAs that were bound to IGF2BP2.
-
Visualizations
Caption: Acquired resistance to Molibresib via IGF2BP2-mediated c-MYC upregulation.
Caption: Troubleshooting workflow for selecting a combination therapy.
References
- 1. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies help explain resistance to BET inhibitors | MDedge [mdedge.com]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molibresib Besylate Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Molibresib Besylate for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine recognition motifs on the bromodomains of these proteins, Molibresib prevents their interaction with acetylated histones and transcription factors.[2] This disruption of chromatin remodeling leads to the suppression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival, ultimately inhibiting tumor cell growth.[3][4]
Q2: What is the recommended starting dose for in vivo preclinical experiments?
A2: Based on clinical trial data, the recommended Phase 2 dose for solid tumors is 75 mg once daily.[5][6] For preclinical in vivo studies, it is advisable to start with a dose range that has been shown to be effective in relevant animal models and adjust based on tolerability and efficacy data. Frequent dose interruptions and reductions have been observed in clinical trials due to adverse events, suggesting that continuous high-dose treatment may not be sustainable.[5][6]
Q3: What are the common toxicities associated with this compound treatment?
A3: The most frequently reported treatment-related adverse events in clinical trials are thrombocytopenia (low platelet count) and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and decreased appetite.[5][6][7] These toxicities are often dose-limiting and may necessitate dose reductions or interruptions.[5][6]
Q4: How can I monitor the biological effect of this compound in my experiments?
A4: The biological effect of this compound can be monitored by assessing the expression of downstream target genes. A key pharmacodynamic biomarker for BET inhibitor activity is the upregulation of HEXIM1.[8][9] Downregulation of the oncogene MYC is another widely recognized indicator of target engagement, particularly in hematologic cancer models.[3][10] Circulating monocyte chemoattractant protein-1 (MCP-1) levels have also been shown to decrease in a dose-dependent manner following treatment.[3][7]
Q5: Are there any biomarkers to predict or monitor for toxicity?
A5: Yes, for the common dose-limiting toxicity of thrombocytopenia, the downregulation of the transcription factors GATA1 and its downstream target genes, Nuclear Factor Erythroid 2 (NFE2) and Platelet Factor 4 (PF4), in blood samples can serve as early predictive biomarkers.[2][11][12][13] Monitoring platelet counts regularly throughout the experiment is also crucial.
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor efficacy with continuous daily dosing.
Possible Cause:
-
Insufficient target engagement: The dose may be too low to achieve sustained inhibition of BET proteins.
-
Development of resistance: Tumor cells may develop mechanisms to bypass the effects of BET inhibition over time.
-
High tumor burden: A large tumor may require a more aggressive or combination treatment approach.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Assess the expression of pharmacodynamic biomarkers such as HEXIM1 (upregulation) and MYC (downregulation) in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) at various time points after treatment. A lack of significant modulation may indicate an insufficient dose.
-
-
Dose Escalation Study:
-
Carefully escalate the dose of this compound while closely monitoring for signs of toxicity. The goal is to find the maximum tolerated dose (MTD) in your specific experimental model that provides the best therapeutic window.
-
-
Consider Intermittent Dosing:
-
Preclinical studies with other BET inhibitors suggest that intermittent dosing schedules (e.g., 4 days on/3 days off) may maintain anti-tumor efficacy while mitigating toxicities.[14] Design a pilot study to compare continuous daily dosing with one or two intermittent schedules.
-
-
Combination Therapy:
-
Explore combining this compound with other anti-cancer agents. BET inhibitors have shown synergistic effects with other targeted therapies.[1]
-
Issue 2: Severe toxicity (e.g., significant weight loss, lethargy, thrombocytopenia) leading to premature termination of the experiment.
Possible Cause:
-
Dose is too high: The administered dose exceeds the maximum tolerated dose in the experimental model.
-
Continuous dosing schedule: Sustained inhibition of BET proteins can lead to on-target toxicities in normal tissues.[15]
Troubleshooting Steps:
-
Dose De-escalation:
-
Reduce the dose of this compound to a level that is better tolerated.
-
-
Implement Intermittent Dosing:
-
Switch to an intermittent dosing schedule to allow for recovery of normal tissues between treatments. This can help to reduce the cumulative toxicity. A clinical trial of another BET inhibitor utilized a 14-days-on, 7-days-off schedule to manage toxicities.[14]
-
-
Monitor Toxicity Biomarkers:
-
Supportive Care:
-
Ensure animals have adequate hydration and nutrition. For specific toxicities, consult with a veterinarian for appropriate supportive care measures.
-
Data Presentation
Table 1: Summary of this compound Clinical Pharmacokinetics and Pharmacodynamics
| Parameter | Value | Reference |
| Half-life (t1/2) | 3-7 hours | [3][7][16] |
| Time to Max. Concentration (Tmax) | ~2 hours | [3][7][16] |
| Recommended Phase 2 Dose (Solid Tumors) | 75 mg once daily | [5][6] |
| Recommended Phase 2 Dose (MDS) | 75 mg once daily | [10] |
| Recommended Phase 2 Dose (CTCL) | 60 mg once daily | [10] |
| Key Efficacy Biomarker | MYC downregulation, HEXIM1 upregulation | [8][9][10] |
| Key Toxicity Biomarker (Thrombocytopenia) | NFE2 and PF4 downregulation | [2][11][12][13] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosing Schedule (Continuous vs. Intermittent)
-
Animal Model: Use a relevant tumor xenograft or patient-derived xenograft (PDX) model.
-
Group Allocation:
-
Group 1: Vehicle control (daily administration).
-
Group 2: this compound continuous dosing (e.g., daily at the MTD).
-
Group 3: this compound intermittent dosing schedule 1 (e.g., 5 days on, 2 days off).
-
Group 4: this compound intermittent dosing schedule 2 (e.g., once every other day).
-
-
Treatment: Administer this compound or vehicle orally for a defined period (e.g., 21 or 28 days).
-
Efficacy Assessment:
-
Measure tumor volume at least twice a week.
-
At the end of the study, harvest tumors for weight measurement and downstream analysis.
-
-
Toxicity Assessment:
-
Monitor animal body weight daily.
-
Perform complete blood counts (CBCs) weekly to assess for thrombocytopenia.
-
Collect blood samples for analysis of toxicity biomarkers (NFE2, PF4).
-
-
Pharmacodynamic Assessment:
-
Collect tumor tissue or surrogate tissue at defined time points (e.g., 2, 6, and 24 hours after the last dose) to analyze the expression of MYC and HEXIM1 by qPCR or Western blot.
-
Protocol 2: Monitoring Pharmacodynamic and Toxicity Biomarkers
-
Sample Collection:
-
Tumor Tissue: Collect tumor biopsies or harvest tumors at the end of the experiment.
-
Blood: Collect whole blood via a suitable method (e.g., tail vein, saphenous vein) at baseline and at various time points during treatment.
-
-
RNA Isolation and qPCR:
-
Isolate total RNA from tumor tissue or peripheral blood mononuclear cells (PBMCs).
-
Perform reverse transcription to generate cDNA.
-
Use validated primers for MYC, HEXIM1, NFE2, and PF4 to perform quantitative real-time PCR (qPCR). Normalize expression to a stable housekeeping gene.
-
-
Protein Analysis (Western Blot):
-
Prepare protein lysates from tumor tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with specific antibodies against MYC, HEXIM1, and a loading control (e.g., β-actin).
-
-
Hematological Analysis:
-
Use an automated hematology analyzer to determine platelet counts from whole blood samples.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Gastrointestinal Toxicities of Molibresib Besylate in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing the gastrointestinal (GI) toxicities associated with Molibresib Besylate in animal studies. This compound, a potent BET (Bromodomain and Extra-Terminal) inhibitor, has shown promise in various therapeutic areas. However, like other BET inhibitors, it can induce GI-related adverse events, which are often dose-limiting. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers anticipate, manage, and mitigate these toxicities, ensuring the integrity of their preclinical studies.
Understanding the Mechanism of this compound-Induced Gastrointestinal Toxicity
This compound exerts its therapeutic effects by inhibiting BRD4, a key epigenetic reader. However, this inhibition also impacts the sensitive lining of the gastrointestinal tract. The primary mechanism underlying this compound-induced GI toxicity is the disruption of intestinal stem cell (ISC) function. ISCs are crucial for the continuous renewal of the intestinal epithelium. BRD4 plays a vital role in regulating the transcription of genes essential for ISC self-renewal and differentiation, primarily through the Wnt/β-catenin and Notch signaling pathways.
Inhibition of BRD4 by this compound can lead to a decrease in the proliferation of ISCs and their progeny. This results in a reduced regenerative capacity of the intestinal lining, leading to mucosal atrophy, compromised barrier function, and an inflammatory response. The clinical manifestations of these cellular-level changes include diarrhea, weight loss, and decreased food intake.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with this compound in animal studies?
A1: Based on preclinical and clinical data for Molibresib and other BET inhibitors, the most frequently reported GI toxicities include diarrhea, decreased appetite, weight loss, and nausea.[1][2][3] In animal models, these can be observed as loose stools, reduced food consumption, and a decline in body weight.
Q2: At what dose levels are gastrointestinal toxicities typically observed?
A2: The onset and severity of GI toxicities are generally dose-dependent. While specific dose-response data for this compound in various animal models is not extensively published in the public domain, clinical studies in humans have shown that GI adverse events are common at therapeutically relevant doses.[1][2][4] Researchers should perform dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model and be vigilant for signs of GI distress at all effective dose levels.
Q3: How can I monitor for gastrointestinal toxicity in my animal studies?
A3: A multi-faceted approach is recommended. This includes daily clinical observations (monitoring for diarrhea, changes in appetite, and behavior), regular body weight measurements, and, where appropriate, histopathological analysis of the GI tract at the end of the study.
Q4: Are there any strategies to mitigate this compound-induced gastrointestinal toxicities?
A4: Yes, several strategies can be employed. These include supportive care (e.g., ensuring adequate hydration and nutrition), pharmacological interventions (e.g., anti-diarrheal agents), and potentially adjusting the dosing regimen (e.g., intermittent dosing).
Q5: What is the mechanism behind BRD4's role in intestinal stem cell maintenance?
A5: BRD4 acts as a critical co-activator for transcription factors that are downstream of the Wnt/β-catenin and Notch signaling pathways. These pathways are fundamental for maintaining the intestinal stem cell pool and directing the differentiation of various intestinal cell lineages. By inhibiting BRD4, this compound disrupts the expression of genes essential for these processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden and severe weight loss (>15% of baseline) | High dose of this compound leading to significant appetite loss and/or diarrhea. | - Immediately assess the animal's hydration status and overall well-being. - Consider a temporary dose reduction or interruption. - Provide supportive care, including palatable, high-calorie food and hydration support. - If severe diarrhea is present, consider initiating anti-diarrheal treatment as per the protocol below. |
| Persistent diarrhea | Drug-induced damage to the intestinal mucosa. | - Grade the severity of the diarrhea. - For mild to moderate diarrhea, initiate treatment with loperamide. - For severe or persistent diarrhea, consider treatment with octreotide. - Ensure the animal has free access to water to prevent dehydration. |
| Reduced food and water intake | Potential nausea and general malaise. | - Monitor food and water consumption daily. - Provide highly palatable and easily digestible food. - If dehydration is a concern, subcutaneous fluid administration may be necessary. - While specific anti-nausea medications for rodents are not well-established for this context, ensuring proper hydration and nutrition is key. |
| Variable GI toxicity within a treatment group | Individual animal sensitivity, differences in drug metabolism, or other experimental variables. | - Analyze data for any confounding factors. - Ensure consistent dosing and animal handling procedures. - For future studies, consider a larger sample size to account for individual variability. |
Quantitative Data Summary
Due to the limited availability of public, head-to-head preclinical toxicology data for this compound across different species and dose levels, the following table provides a general overview of GI toxicities associated with BET inhibitors, with specific data from Molibresib clinical trials included for context. Researchers are strongly encouraged to establish a dose-response curve for GI toxicities in their specific animal models.
| Adverse Event | Animal Species (General for BETi) | This compound (Human Clinical Data - 75mg QD) [1][2][4] | Severity |
| Diarrhea | Mouse, Rat, Dog | 22-42% (any grade) | Mild to Severe, Dose-dependent |
| Decreased Appetite | Mouse, Rat, Dog | 37% (any grade) | Mild to Severe, Dose-dependent |
| Nausea | Dog, Ferret (emesis as a surrogate) | 43% (any grade) | Mild to Moderate |
| Weight Loss | Mouse, Rat, Dog | Not explicitly quantified but a known consequence of decreased appetite and diarrhea. | Dose-dependent |
Experimental Protocols
Protocol for Monitoring Gastrointestinal Toxicity
-
Clinical Observations:
-
Conduct daily cage-side observations at the same time each day.
-
Record stool consistency using a standardized scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft stools; 2 = loose, unformed stools; 3 = watery diarrhea).
-
Note any changes in posture or behavior that may indicate abdominal discomfort (e.g., hunched posture).
-
Measure food and water consumption daily by weighing the food hopper and water bottle.
-
-
Body Weight Measurement:
-
Record the body weight of each animal at least three times per week.
-
Calculate the percentage change from baseline body weight. Establish a humane endpoint for weight loss (e.g., >20% of initial body weight).
-
-
Histopathological Evaluation (Terminal Endpoint):
-
At the end of the study, collect sections of the small and large intestine.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Stain sections with hematoxylin and eosin (H&E).
-
Evaluate for histopathological changes such as villus atrophy, crypt loss, inflammatory cell infiltration, and epithelial ulceration using a semi-quantitative scoring system.
-
Protocol for Management of Diarrhea
-
Supportive Care:
-
Ensure all animals have ad libitum access to fresh water.
-
Provide a highly palatable and digestible diet. Supplement with hydrogel or other water sources if dehydration is a concern.
-
-
Pharmacological Intervention:
-
Loperamide (for mild to moderate diarrhea):
-
Administer loperamide at a dose of 1-2 mg/kg orally, twice daily.
-
Monitor for resolution of diarrhea. Discontinue treatment after 12 hours of normal stool production.
-
-
Octreotide (for severe or loperamide-refractory diarrhea):
-
Visualizations
Caption: BRD4's role in intestinal stem cell maintenance.
Caption: Workflow for managing GI toxicity.
Caption: Troubleshooting decision tree for GI toxicity.
References
- 1. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoscopic, biopsy, and histopathologic guidelines for the evaluation of gastrointestinal inflammation in companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Molibresib Besylate formulations
Technical Support Center: Molibresib Besylate Formulations
This center provides researchers, scientists, and drug development professionals with essential guidance on improving the oral bioavailability of this compound. The content is structured to address common experimental challenges through FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
A collection of answers to fundamental questions about this compound and its formulation challenges.
Q1: What is this compound and what is its mechanism of action?
A: this compound (also known as GSK525762C or I-BET 762 besylate) is the besylate salt of Molibresib, a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in regulating the transcription of genes involved in cell growth and proliferation.[4][5] By binding to the bromodomains of BET proteins, Molibresib prevents their interaction with chromatin, which disrupts gene expression and can inhibit the growth of tumor cells.[2][3][6] It has shown potential antineoplastic activity in preclinical models of various solid and hematologic malignancies.[5][7]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A: The primary challenge is its low aqueous solubility. Molibresib is soluble in DMSO but has limited solubility in aqueous media, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[6][8] While a specific Biopharmaceutics Classification System (BCS) class is not publicly available, its characteristics suggest it is likely a BCS Class II or IV compound (low solubility, with variable permeability). Such compounds often exhibit low and variable oral bioavailability due to dissolution rate-limited absorption.
Q3: Why is improving bioavailability a critical goal for this compound?
A: Optimizing bioavailability is essential for achieving consistent and effective therapeutic concentrations in the bloodstream after oral administration.[9] For a potent molecule like Molibresib, poor bioavailability can lead to high dose requirements, significant variability in patient response, and potential food effects, complicating clinical development and patient dosing regimens. Enhancing bioavailability can lead to lower, more consistent dosing, reduced side effects, and improved patient compliance.[10][11]
Q4: What are the principal formulation strategies to enhance the bioavailability of poorly soluble drugs like Molibresib?
A: Key strategies focus on overcoming the solubility barrier and include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer carrier can dramatically increase its apparent solubility and dissolution rate.[12][13]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in lipidic excipients, which form fine emulsions in the GI tract, facilitating absorption.[13][14]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[11][14]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during formulation development.
Q: My amorphous solid dispersion (ASD) of Molibresib is showing signs of recrystallization during storage. What can I do?
A: Recrystallization is a common failure mode for ASDs, as the amorphous form is thermodynamically unstable.[15] This process negates the solubility advantage of the ASD.[12][16]
-
Potential Causes & Solutions:
-
Sub-optimal Polymer Selection: The polymer may not have sufficient miscibility with Molibresib or a high enough glass transition temperature (Tg) to prevent molecular mobility.
-
Solution: Screen alternative polymers (e.g., HPMC-AS, PVP-VA, Soluplus®). A polymer that exhibits strong specific interactions (like hydrogen bonding) with Molibresib is ideal.
-
-
High Drug Loading: The amount of Molibresib may exceed the solubility limit within the polymer matrix.
-
Solution: Prepare dispersions with lower drug loading (e.g., 15%, 25%) and assess their physical stability.
-
-
Environmental Factors: High temperature and humidity can act as plasticizers, lowering the Tg of the dispersion and accelerating molecular mobility and recrystallization.[17]
-
Solution: Store the ASD in tightly sealed containers with a desiccant at controlled, reduced temperatures. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to identify robust formulations.[17]
-
-
Phase Separation: The drug and polymer may separate into distinct phases during processing or storage, leading to crystallization.[12][16]
-
Solution: Ensure rapid solvent removal during manufacturing (e.g., spray drying) to "kinetically trap" the drug in a single-phase dispersion.[12]
-
-
Q: My in vitro dissolution test for a supersaturating formulation (like an ASD) shows an initial spike in concentration followed by a rapid crash. How do I interpret this and how can I fix it?
A: This "spring and parachute" profile is characteristic of supersaturating systems.[18] The initial "spring" is the dissolution of the high-energy amorphous form, creating a supersaturated solution. The "crash" is due to the precipitation of the more stable, less soluble crystalline form.
-
Interpretation & Solutions:
-
Interpretation: While supersaturation is desired, rapid precipitation in the GI tract can limit the time available for absorption. The goal is to extend the "parachute" phase, maintaining a supersaturated state for as long as possible.[18]
-
Formulation Solution: Incorporate a precipitation inhibitor into the formulation or dissolution medium. Certain polymers (e.g., HPMC, HPMC-AS) can adsorb to the surface of newly formed crystal nuclei, inhibiting their growth and prolonging the supersaturated state.
-
Testing Method Solution: Standard dissolution tests under perfect sink conditions may not be predictive for these systems.[18][19] Use non-sink or biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the conditions of the intestine. Consider using a dissolution/permeation setup, which includes an absorption chamber, to better simulate in vivo performance by continuously removing the dissolved drug, thus reducing the driving force for precipitation.[19][20]
-
Q: I am observing high variability in plasma concentrations in my preclinical animal studies. Could this be related to the formulation?
A: Yes, high pharmacokinetic variability is a hallmark of poorly soluble compounds.
-
Potential Formulation-Related Causes:
-
Incomplete or Variable Dissolution: If the formulation does not dissolve consistently, the amount of drug available for absorption will vary significantly between subjects.
-
Food Effects: The presence of food can alter GI physiology (pH, bile salts), which may either enhance or inhibit the dissolution and absorption of your formulation, leading to large differences between fed and fasted states.
-
Precipitation in vivo: The formulation may dissolve initially in the stomach but then precipitate upon entering the higher pH environment of the small intestine. The extent and rate of this precipitation can be highly variable.
-
Solution: Develop a more robust formulation designed to mitigate these issues. A well-formulated ASD or a lipid-based system like a SEDDS is specifically designed to overcome these challenges by maintaining the drug in a solubilized or high-energy state, reducing the impact of physiological variables.[13][14]
-
Physicochemical & Formulation Data
Quantitative data is crucial for formulation design. The tables below summarize key properties of Molibresib and provide example data for different formulation approaches.
Table 1: Physicochemical Properties of Molibresib and its Besylate Salt
| Property | Molibresib (Parent) | This compound | Data Source |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | C₂₈H₂₈ClN₅O₅S | [6],[21] |
| Molecular Weight | 423.90 g/mol | 582.1 g/mol | [6],[2] |
| Solubility | Soluble in DMSO.[6] | Soluble in DMSO (25 mg/mL).[8] | [8],[6] |
| AlogP (Calculated) | 3.66 | - | [21] |
| BCS Class (Predicted) | Class II or IV (Low Solubility) | Class II or IV (Low Solubility) | Inferred |
Table 2: Example In Vitro Performance of Different Formulation Strategies (Illustrative Data)
| Formulation Type | Drug Loading (% w/w) | Polymer/Carrier | Kinetic Solubility (in FaSSIF, µg/mL) | Area Under the Curve (AUC) in Rats (ng·h/mL) |
| Crystalline Drug (Micronized) | 100% | None | 5 | 500 ± 250 |
| Amorphous Solid Dispersion | 25% | HPMC-AS | 85 | 4500 ± 900 |
| Lipid-Based (SEDDS) | 10% | Capryol™ 90, Cremophor® EL | 120 (in micellar form) | 6200 ± 1100 |
Note: Data in Table 2 is illustrative and represents typical improvements seen for poorly soluble compounds. Actual results for this compound will require experimental determination.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation:
-
Dissolve this compound and the selected polymer (e.g., PVP-VA 64) in a suitable common solvent (e.g., acetone/methanol co-solvent) to achieve the target drug loading (e.g., 25% w/w).
-
Ensure the total solids concentration is appropriate for the spray dryer, typically between 2-10% (w/v).
-
Stir the solution until both components are fully dissolved and the solution is clear.
-
-
Spray Dryer Setup:
-
Set the inlet temperature (e.g., 120 °C), atomization gas flow rate (e.g., 400 L/hr), and solution feed rate (e.g., 5 mL/min). These parameters must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the drug.
-
-
Spray Drying Process:
-
Powder Collection & Secondary Drying:
-
Collect the resulting powder from the cyclone separator.
-
Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A lack of sharp peaks in the PXRD pattern indicates an amorphous solid. DSC should show a single glass transition temperature (Tg).
-
Protocol 2: Non-Sink Dissolution Testing for Supersaturating Formulations
-
Media Preparation:
-
Prepare a biorelevant dissolution medium such as Fasted State Simulated Intestinal Fluid (FaSSIF). This medium contains bile salts and phospholipids to mimic the composition of human intestinal fluid.
-
-
Apparatus Setup:
-
Use a USP II (paddle) apparatus at 37 °C with a paddle speed of 50-75 RPM.
-
Use a sufficient volume of media to create non-sink conditions, meaning the final concentration will exceed the drug's equilibrium solubility.
-
-
Test Execution:
-
Introduce a quantity of the ASD formulation equivalent to a relevant dose of this compound into the dissolution vessel.
-
At predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120 min), withdraw aliquots of the medium.
-
-
Sample Processing & Analysis:
-
Immediately filter the withdrawn samples through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Analyze the filtrate for Molibresib concentration using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Plot the concentration of Molibresib versus time. The resulting profile will show the extent and duration of supersaturation (the "spring and parachute" effect).[18] This data is critical for comparing the in vitro performance of different formulations.
-
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: Simplified signaling pathway of BET protein function and its inhibition by Molibresib.
Caption: Experimental workflow for developing an Amorphous Solid Dispersion (ASD) formulation.
Caption: Logical troubleshooting workflow for low bioavailability issues with Molibresib formulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C28H28ClN5O5S | CID 133082230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemGood [chemgood.com]
- 7. (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-4-acetamide | C22H22ClN5O2 | CID 46943432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Quantifying Amorphous Solid Dispersion Recrystallization [digimsolution.com]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated stability modeling of recrystallization from amorphous solid Dispersions: A Griseofulvin/HPMC-AS case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Haste Makes Waste: The Interplay Between Dissolution and Precipitation of Supersaturating Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scite.ai [scite.ai]
- 21. Compound: this compound (CHEMBL4297217) - ChEMBL [ebi.ac.uk]
Validation & Comparative
Synergistic Potential of Molibresib Besylate and PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects observed when combining Molibresib Besylate, a Bromodomain and Extra-Terminal (BET) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. This information is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and experimental basis for this promising anti-cancer combination therapy.
Abstract
The combination of this compound with PARP inhibitors represents a rational and synergistic approach to cancer therapy. This compound, by inhibiting BET proteins, disrupts chromatin remodeling and downregulates the expression of key genes involved in DNA damage repair and cell cycle control. This action sensitizes cancer cells to PARP inhibitors, which function by blocking the repair of single-strand DNA breaks, leading to an accumulation of cytotoxic double-strand breaks, particularly in cells with compromised homologous recombination repair. Preclinical studies have demonstrated that this dual-pronged attack leads to enhanced cancer cell death, a concept known as synthetic lethality. This guide summarizes the available quantitative data, details the underlying molecular mechanisms, and provides established experimental protocols to facilitate further research in this area.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between BET inhibitors, such as this compound (also known as I-BET762), and PARP inhibitors has been quantified in various cancer models. The combination index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A key study in cholangiocarcinoma (CCA) cell lines provides robust evidence of this synergy. The combination of I-BET762 with the PARP inhibitors olaparib and veliparib resulted in significant synergistic cytotoxicity.
Table 1: Combination Indices (CI) for I-BET762 (this compound) and PARP Inhibitor Combinations in Cholangiocarcinoma Cell Lines [1][2]
| Cell Line | Combination | ED50 CI | ED75 CI | ED90 CI |
| KKU-055 | I-BET762 + Olaparib | 0.48 | 0.55 | 0.63 |
| KKU-055 | I-BET762 + Veliparib | 0.62 | 0.71 | 0.81 |
| KKU-100 | I-BET762 + Olaparib | 0.35 | 0.42 | 0.51 |
| KKU-100 | I-BET762 + Veliparib | 0.51 | 0.59 | 0.68 |
ED50, ED75, and ED90 represent the effective dose that inhibits 50%, 75%, and 90% of cell growth, respectively.
These data clearly demonstrate a synergistic interaction (CI < 1) across different concentrations and in multiple cell lines, highlighting the potential of this combination strategy.
Mechanistic Rationale for Synergy
The synergistic effect of combining this compound with PARP inhibitors stems from their complementary mechanisms of action targeting the DNA damage response (DDR) pathway.
-
This compound (BET Inhibitor): BET proteins, particularly BRD4, are critical "readers" of the epigenetic code, recruiting transcriptional machinery to genes involved in cell cycle progression and DNA repair. This compound displaces BRD4 from chromatin, leading to the transcriptional repression of key DDR genes, including those involved in homologous recombination (HR), such as BRCA1 and RAD51. This induced "BRCAness" renders cancer cells more dependent on alternative DNA repair pathways, such as the one mediated by PARP.
-
PARP Inhibitors: PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with a competent HR pathway, these DSBs can be efficiently repaired. However, in cells with inherent or induced HR deficiency (as caused by this compound), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.
This synergistic mechanism is further supported by the observation that BET inhibition increases the levels of the DNA damage marker γH2AX, indicating an accumulation of DNA damage that further sensitizes cells to PARP inhibition[1][2].
Experimental Protocols
To facilitate the investigation of the synergistic effects of this compound and PARP inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (AlamarBlue Assay)
This assay quantitatively measures cell proliferation and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and PARP inhibitor stock solutions
-
AlamarBlue™ Cell Viability Reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor, both individually and in combination at a fixed ratio (e.g., 1:1).
-
Remove the culture medium and add the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Add AlamarBlue™ reagent (10% of the well volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Synergy is calculated using the Combination Index (CI).
DNA Damage Analysis (γH2AX Foci Formation)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound, a PARP inhibitor, or the combination for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors holds significant promise as a therapeutic strategy for a range of cancers. The preclinical data strongly support a synergistic interaction, driven by the induction of a "BRCAness" phenotype by this compound, which sensitizes cancer cells to the DNA damaging effects of PARP inhibition.
Future research should focus on:
-
Expanding the evaluation of this combination in a broader range of cancer models, including patient-derived xenografts and organoids.
-
Identifying predictive biomarkers to select patients most likely to respond to this combination therapy.
-
Optimizing dosing schedules and managing potential toxicities in in vivo models to inform clinical trial design.
The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this synergistic drug combination.
References
A Head-to-Head Comparison of BET Inhibitors: Molibresib Besylate vs. OTX015
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. This guide provides a detailed head-to-head comparison of two prominent BET inhibitors, Molibresib Besylate (also known as GSK525762) and OTX015 (Birabresib), focusing on their performance, supporting experimental data, and methodologies.
At a Glance: Key Differences and Similarities
Both this compound and OTX015 are small molecule inhibitors that target the BET family of proteins—BRD2, BRD3, and BRD4.[1][2] These proteins are critical regulators of gene transcription, and their inhibition has been shown to downregulate the expression of key oncogenes, most notably c-MYC.[3][4] While both compounds share a common mechanism of action, differences in their chemical structure may lead to variations in potency, selectivity, and clinical activity.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and OTX015 from various preclinical studies. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions and cell lines used.
Table 1: In Vitro Potency Against BET Proteins
| Compound | Assay Type | Target | IC50 | Reference(s) |
| This compound | Cell-free FRET | BET (BRD2/3/4) | ~35 nM | [5] |
| OTX015 | Cell-free | BRD2, BRD3, BRD4 | 10 - 19 nM (EC50) | [5] |
| OTX015 | Inhibition of BRD2/3/4 binding to AcH4 | BRD2, BRD3, BRD4 | 92 - 112 nM | [1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50)
| Compound | Cancer Type | Cell Line(s) | GI50 / IC50 (nM) | Reference(s) |
| This compound | NUT Midline Carcinoma | 50 | [6] | |
| Solid Tumors (median) | 50 - 1698 | [6] | ||
| Acute Myeloid Leukemia | MOLM-13, MV4-11 | < 100 | [4] | |
| Multiple Myeloma | MM1.S | < 100 | [4] | |
| Non-Hodgkin's Lymphoma | Growth Inhibition Observed | [1] | ||
| OTX015 | Non-Small Cell Lung Cancer | HOP62, HOP92 | < 500 | [7] |
| Non-Small Cell Lung Cancer | H2228, H3122 | 630 - 700 | [7] | |
| Non-Small Cell Lung Cancer | A549 | > 6000 | [7] | |
| Acute Myeloid Leukemia | HEL, NB4, NOMO-1, OCI-AML3, KASUMI | Submicromolar | [4] | |
| Acute Lymphoblastic Leukemia | JURKAT, RS4-11 | Submicromolar | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and OTX015 exert their anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[5] This leads to the transcriptional repression of BET target genes, including the master oncogene c-MYC.[3][4] Downregulation of c-MYC disrupts critical cellular processes such as proliferation, cell cycle progression, and metabolism, ultimately leading to cell growth arrest and apoptosis.
Beyond c-MYC, these BET inhibitors have been shown to modulate other important signaling pathways implicated in cancer. Preclinical studies have demonstrated that OTX015 can also suppress the NF-κB signaling pathway, a key driver of inflammation and cell survival in many cancers.[7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or OTX015 for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is included.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Detection:
-
MTT Assay: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
CellTiter-Glo® Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with the inhibitors.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of this compound or OTX015 for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle-treated control.
Western Blotting for Protein Expression
Objective: To assess the effect of the inhibitors on the expression levels of key proteins, such as c-MYC and components of the NF-κB pathway.
Protocol:
-
Protein Extraction: Cells are treated with the inhibitors, and total protein lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-c-MYC). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Clinical Development and Outlook
Both this compound and OTX015 have undergone clinical investigation. Clinical trials for Molibresib have established a recommended Phase 2 dose (RP2D) and have shown some anti-tumor activity, although dose-limiting toxicities, particularly thrombocytopenia and gastrointestinal events, have been observed.[4] OTX015 has also progressed to clinical trials, demonstrating preliminary signs of efficacy in hematologic malignancies.[3]
The future of these BET inhibitors in the clinic may lie in combination therapies. By combining BET inhibitors with other targeted agents or chemotherapies, it may be possible to enhance their anti-tumor efficacy and potentially overcome resistance mechanisms. Further research is warranted to identify optimal combination strategies and predictive biomarkers to select patients who are most likely to benefit from these novel epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. molibresib - My Cancer Genome [mycancergenome.org]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Mechanism of Molibresib Besylate: A Comparative Guide to BET Inhibitor Action Through Differential Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Molibresib Besylate's performance against other leading BET inhibitors. Through a comprehensive review of experimental data, we delve into the core mechanism of action and validate its efficacy using differential gene expression analysis.
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, playing a pivotal role in chromatin remodeling and the transcriptional activation of key oncogenes and pro-inflammatory genes.[2][3][4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[1] This guide will explore this mechanism in detail, presenting supporting data from differential gene expression studies and comparing its effects to other well-characterized BET inhibitors, JQ1 and OTX015.
Comparative Analysis of BET Inhibitor-Induced Gene Expression Changes
Differential gene expression analysis following treatment with this compound and other BET inhibitors consistently reveals a significant downregulation of genes regulated by super-enhancers, most notably the master oncogene MYC and its downstream targets.[5] This targeted suppression of oncogenic transcriptional programs is a hallmark of BET inhibitor activity and a key driver of their anti-cancer effects. The following table summarizes the typical changes in gene expression observed in cancer cell lines upon treatment with this compound, JQ1, and OTX015.
| Gene Category | This compound | JQ1 | OTX015 |
| Downregulated Genes | |||
| Oncogenes & Transcription Factors | MYC, FOSL1, IRF4 | MYC, MYCN, E2F2[6] | MYC |
| Cell Cycle Regulators | CDK4, CDK6, CCND1 | CCND1, CDK6 | CCND2 |
| Pro-inflammatory Cytokines & Chemokines | IL6, CXCL8 | IL6, CCL2 | IL1A, IL1B |
| Upregulated Genes | |||
| Apoptosis & Cell Cycle Arrest | CDKN1A (p21), GADD45B | CDKN1A (p21) | CDKN1A (p21) |
| Differentiation Markers | (Lineage-specific) | (Lineage-specific) | (Lineage-specific) |
This table represents a synthesis of commonly observed gene expression changes from multiple studies and may vary depending on the cell type and experimental conditions.
Visualizing the Mechanism of Action
To elucidate the molecular interactions and downstream consequences of BET inhibition, the following diagrams illustrate the signaling pathway, the experimental workflow for its validation, and a comparative overview of the inhibitors.
Caption: this compound inhibits BET proteins from binding to acetylated histones.
Caption: Workflow for differential gene expression analysis of BET inhibitors.
Caption: All three BET inhibitors share a common mechanism of action.
Detailed Experimental Protocol: Differential Gene Expression Analysis via RNA-Sequencing
This protocol outlines a standardized procedure for performing differential gene expression analysis to compare the effects of this compound with other BET inhibitors.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant human cancer cell line (e.g., a line known to be sensitive to BET inhibition).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Plate cells at a density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with either vehicle control (e.g., 0.1% DMSO), this compound, JQ1, or OTX015 at a pre-determined effective concentration (e.g., 500 nM).
-
Time Course: Incubate treated cells for a specified duration (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
2. RNA Extraction and Quality Control:
-
Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.
3. RNA Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the inhibitor-treated groups and the vehicle control group using packages like DESeq2 or edgeR in R.[4][7][8] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by the treatments.[8]
By adhering to this robust experimental and analytical framework, researchers can reliably validate the mechanism of this compound and objectively compare its transcriptional impact to that of other BET inhibitors, thereby advancing our understanding of this promising class of epigenetic drugs.
References
- 1. molibresib - My Cancer Genome [mycancergenome.org]
- 2. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered regulation and expression of genes by BET family of proteins in COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 7. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of BET Inhibitors, Including Molibresib Besylate
A detailed guide for researchers and drug development professionals on the safety and tolerability of emerging BET inhibitors, supported by clinical trial data and detailed experimental methodologies.
The landscape of epigenetic cancer therapy is rapidly evolving, with Bromodomain and Extra-terminal (BET) inhibitors emerging as a promising class of drugs. These small molecules target BET proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation marks and regulators of gene transcription. By disrupting the interaction between BET proteins and acetylated histones, these inhibitors can downregulate the expression of key oncogenes such as MYC, making them attractive therapeutic candidates for a range of malignancies. This guide provides a comparative overview of the safety profiles of several key BET inhibitors in clinical development: Molibresib Besylate (GSK525762), Mivebresib (ABBV-075), Birabresib (OTX015), and Pelabresib (CPI-0610).
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed in clinical trials of this compound and other prominent BET inhibitors. Data is presented as the percentage of patients experiencing the adverse event at any grade and at Grade 3 or higher.
| Adverse Event | This compound (Any Grade %) | This compound (Grade ≥3 %) | Mivebresib (ABBV-075) (Any Grade %) | Mivebresib (ABBV-075) (Grade ≥3 %) | Birabresib (OTX015) (Any Grade %) | Birabresib (OTX015) (Grade ≥3 %) | Pelabresib (CPI-0610) (Any Grade %) | Pelabresib (CPI-0610) (Grade ≥3 %) |
| Hematological | ||||||||
| Thrombocytopenia | 51 - 64[1][2] | 37[1] | 48[3][4] | 35[3][4] | 22[5] | 21 (Grade 3)[5] | 52[1] | 12 - 33[1] |
| Anemia | 22[1] | 8[1] | 18[3] | 6[3][4] | - | - | 27 - 42[1] | 19 - 35[1] |
| Neutropenia | - | 15 (Febrile)[6] | - | - | - | - | - | - |
| Gastrointestinal | ||||||||
| Nausea | 42 - 46[1][6] | - | 25[3][4] | - | 37[5] | - | 54.5[7] | <12[7] |
| Diarrhea | 23 - 50[1][6] | - | 21[3] | - | 37[5] | - | 45.5[7] | 6.3[8] |
| Vomiting | 23[1] | - | - | - | 26[5] | - | - | - |
| Decreased Appetite | 28 - 37[1][2] | - | 24[3] | - | 30[5] | - | 43.2[7] | <12[7] |
| Dysgeusia | 22[1] | - | 49[3][4] | - | - | - | - | - |
| Constitutional | ||||||||
| Fatigue | 20[1] | - | 26[3][4] | - | - | - | 52.3[7] | <12[7] |
Note: The reported incidence of adverse events can vary across different studies due to factors such as patient population, disease type, and dosing regimens.
Key Insights into Safety Profiles
Across the board, BET inhibitors exhibit a class-effect of on-target toxicities, with the most common adverse events being thrombocytopenia and gastrointestinal disturbances.[3]
-
This compound has been evaluated in patients with solid tumors and hematologic malignancies. The most frequent treatment-related adverse events include thrombocytopenia, nausea, decreased appetite, and diarrhea.[1][2][6] Dose-limiting toxicities have been primarily hematological, particularly grade 4 thrombocytopenia.[1]
-
Mivebresib (ABBV-075) , a pan-BET inhibitor, has a safety profile characterized by dysgeusia, thrombocytopenia, fatigue, and nausea.[3][4] The most common grade 3/4 adverse events are thrombocytopenia and anemia.[3][4] Preclinical toxicology studies with mivebresib indicated effects on the gastrointestinal tract and hemorrhage associated with reduced platelets.[3]
-
Birabresib (OTX015) has been studied in patients with advanced solid tumors, with treatment-related adverse events including diarrhea, nausea, anorexia, vomiting, and thrombocytopenia.[5] Dose-limiting toxicities included grade 3 thrombocytopenia and elevated liver enzymes.[5]
-
Pelabresib (CPI-0610) has been investigated in patients with lymphoma and myelofibrosis. The most frequent adverse events are fatigue, nausea, and decreased appetite.[8] Thrombocytopenia is a known class effect and was found to be dose-dependent, reversible, and non-cumulative in clinical studies.[8] In combination with ruxolitinib for myelofibrosis, the most common hematologic treatment-emergent adverse events were thrombocytopenia and anemia.[9]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate the safety of these compounds, the following diagrams illustrate the BET inhibitor signaling pathway and a representative experimental workflow for safety assessment.
Caption: BET inhibitor mechanism of action.
Caption: Experimental workflow for safety assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of the safety profiles of investigational drugs. Below are representative methodologies for key preclinical safety studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the BET inhibitor that inhibits cell growth by 50% (IC50) in various cancer and normal cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MV-4-11 for leukemia, A549 for lung cancer) and normal human cell lines (e.g., primary human hepatocytes) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., 0.01 nM to 10 µM) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
-
In Vivo Repeat-Dose Toxicity Study
-
Objective: To evaluate the potential toxicity of the BET inhibitor following repeated administration over a defined period in both rodent and non-rodent species.
-
Methodology:
-
Animal Models: Two species are typically used, for example, Sprague-Dawley rats and Beagle dogs.
-
Dosing: Animals are administered the BET inhibitor daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage). Multiple dose groups (low, mid, high) and a vehicle control group are included.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are monitored regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected to determine the plasma concentration of the drug and its metabolites over time.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross abnormalities. A comprehensive set of tissues is collected and processed for microscopic examination by a veterinary pathologist.
-
Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology Core Battery Studies
-
Objective: To investigate the potential undesirable pharmacodynamic effects of the BET inhibitor on vital functions, as mandated by ICH S7A guidelines.[2][10]
-
Methodology:
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In conscious, telemetered animals (e.g., dogs or non-human primates), cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are continuously monitored following drug administration.[2] An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
Respiratory System: Respiratory function, including respiratory rate and tidal volume, is evaluated in conscious animals using methods like whole-body plethysmography.
-
Conclusion
The safety profiles of the compared BET inhibitors—this compound, Mivebresib, Birabresib, and Pelabresib—demonstrate a consistent pattern of on-target toxicities, primarily hematological and gastrointestinal. Thrombocytopenia is the most common dose-limiting toxicity across this class of drugs. Understanding these safety profiles is paramount for the design of clinical trials, the management of patient care, and the future development of next-generation BET inhibitors with improved therapeutic windows. The provided experimental methodologies offer a foundational understanding of the rigorous preclinical safety assessments that these and other novel therapeutics undergo before reaching the clinic. As research continues, the focus will be on optimizing dosing schedules, exploring combination therapies, and developing more selective BET inhibitors to mitigate these on-target adverse events and enhance their clinical utility.
References
- 1. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 2. Safety Pharmacology - IITRI [iitri.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 10. Safety Pharmacology Core Battery - Creative Biolabs [creative-biolabs.com]
In Vivo Validation of Molibresib Besylate's Anti-Tumor Activity: A Comparative Guide for Researchers
Molibresib Besylate, a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor, has demonstrated significant anti-tumor activity in various preclinical cancer models. This guide provides a comparative overview of its in vivo efficacy alongside other notable BET inhibitors, supported by experimental data and detailed methodologies to aid researchers in drug development and scientific investigation.
This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, thereby disrupting chromatin remodeling and the expression of key oncogenes.[1] This mechanism has translated into promising anti-tumor effects in hematological malignancies and solid tumors. This guide will delve into the in vivo validation of Molibresib's efficacy, drawing comparisons with the well-characterized BET inhibitors JQ1 and OTX015 in relevant cancer models.
Comparative In Vivo Efficacy of BET Inhibitors
To provide a clear comparison of the anti-tumor activity of this compound and other BET inhibitors, the following table summarizes key quantitative data from in vivo studies in multiple myeloma, NUT midline carcinoma, and pediatric ependymoma models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Source |
| This compound | Multiple Myeloma (MM.1S Xenograft) | NOD/SCID Mice | Oral administration | Data on specific tumor growth inhibition and survival benefit requires further investigation into cited preclinical studies. | [2] |
| This compound | Acute Myeloid Leukemia (AML) (MV4-11 Xenograft) | Mouse Model | Oral administration | Preclinical studies have shown inhibition of tumor growth and enhanced survival. Specific quantitative data is pending further review of referenced literature. | [2][3] |
| JQ1 | NUT Midline Carcinoma (Patient-Derived Xenografts 11060 & Per403) | Not Specified | 50 mg/kg daily for 18 days | Significant decrease in tumor volume and improved survival. | [4] |
| JQ1 | NUT Midline Carcinoma (NMC 797 Xenograft) | Not Specified | 50 mg/kg daily | Reduction in tumor volume. | [4] |
| OTX015 | Pediatric Ependymoma (Orthotopic Xenografts) | Nude CD1 nu/nu mice | 50 mg/kg, twice daily (BID) | Significantly improved survival in 2 out of 3 tested models. | [5][6] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes involved in the evaluation of these BET inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting in vivo data. Below are the methodologies for the key studies cited.
This compound in Multiple Myeloma (MM.1S) and Acute Myeloid Leukemia (MV4-11) Xenograft Models
While specific quantitative data from the primary preclinical publications require further review, the general methodology involved the following steps:
-
Cell Lines: Human multiple myeloma cell line MM.1S and human acute myeloid leukemia cell line MV4-11 were utilized.[2][3]
-
Animal Models: Immunocompromised mice, such as NOD/SCID, were used to host the xenografts.
-
Tumor Implantation: Cancer cells were implanted subcutaneously to establish tumors.
-
Treatment Administration: this compound was administered orally.
-
Efficacy Evaluation: Tumor growth was monitored regularly using calipers, and survival was recorded.
JQ1 in NUT Midline Carcinoma (NMC) Patient-Derived Xenograft (PDX) Models
-
Tumor Models: Patient-derived xenografts from NUT midline carcinoma patients (11060 and Per403) and the NMC 797 cell line xenograft were used.[4]
-
Treatment: JQ1 was administered at a dose of 50 mg/kg daily. For the PDX models, treatment duration was 18 days.
-
Efficacy Assessment: Tumor volume was measured to assess tumor growth inhibition. Overall survival of the treated mice was also monitored and compared to the control group.[4]
OTX015 in Pediatric Ependymoma Orthotopic Xenograft Models
-
Cell Lines: Patient-derived ependymoma stem cell lines were used.
-
Animal Model: 5-week-old male nude CD1 nu/nu mice were used for intracranial transplantation.[5]
-
Tumor Implantation: 3 x 10^5 cells were implanted into the lateral ventricle of the mice to establish orthotopic tumors.[5]
-
Treatment: OTX015 was administered at a dose of 50 mg/kg twice daily (BID).[5]
-
Efficacy Assessment: The primary endpoint was overall survival, which was analyzed using the Kaplan-Meier method.[5]
Conclusion
The available in vivo data strongly support the anti-tumor activity of this compound in preclinical models of hematological malignancies. Direct, quantitative comparisons with other BET inhibitors like JQ1 and OTX015 are contingent on the detailed analysis of specific preclinical study reports. The provided experimental protocols and visualizations offer a framework for researchers to design and interpret studies aimed at further validating the therapeutic potential of Molibesib Besylate and other BET inhibitors. Future head-to-head in vivo studies in standardized cancer models will be crucial for definitively positioning Molibresib within the landscape of BET-targeting cancer therapies.
References
- 1. molibresib - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Published Findings on Molibresib Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Molibresib Besylate (GSK525762), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The data presented here is intended to serve as a resource for researchers working to reproduce or build upon existing studies of Molibresib and other BET inhibitors.
Mechanism of Action: Targeting Transcriptional Addiction
Molibresib is a small molecule that competitively binds to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4.[1][2] This action displaces these proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes.[1][2] A primary target of this inhibition is the MYC proto-oncogene, a critical driver of cell proliferation and survival in many cancers.[1][2] The disruption of the BRD4-MYC axis leads to cell cycle arrest and apoptosis in susceptible cancer cells.[1][2]
Preclinical and Clinical Research Workflow
The evaluation of Molibresib and other BET inhibitors typically follows a standard preclinical and clinical research workflow. This begins with in vitro studies to determine the compound's effect on cancer cell lines, followed by in vivo studies in animal models to assess efficacy and safety. Promising candidates then move into multi-phase clinical trials in human subjects.
Comparative Clinical Efficacy in NUT Carcinoma
NUT (Nuclear Protein in Testis) carcinoma is a rare and aggressive cancer often driven by a BRD4-NUT fusion oncoprotein, making it a key indication for BET inhibitors. Clinical trial data allows for a direct comparison of Molibresib with another well-documented BET inhibitor, birabresib (OTX015/MK-8628).
| Drug | Clinical Trial | Number of NUT Carcinoma Patients | Objective Response Rate (ORR) | Key Findings |
| Molibresib (GSK525762) | NCT01587703 (Phase I/II) | 19 | 21% (4/19 Partial Responses) | Showed preliminary proof-of-concept in NUT carcinoma. Four patients were progression-free for over 6 months.[1][3] |
| Birabresib (OTX015/MK-8628) | Phase I | 9 | 33% (3/9 Partial Responses) | Demonstrated rapid tumor regression and symptomatic relief in some patients.[4] |
| Birabresib (OTX015/MK-8628) | Compassionate Use | 4 | 50% (2/4 Partial Responses) | Provided early evidence of clinical activity of a BRD inhibitor targeting the BRD4-NUT fusion.[5][6][7] |
Comparative Safety Profile
A significant factor in the clinical utility of BET inhibitors is their toxicity profile. The most commonly reported adverse events are thrombocytopenia and gastrointestinal issues.
| Drug | Most Common Adverse Events (Any Grade) | Grade ≥3 Thrombocytopenia | Key Safety Observations |
| Molibresib (GSK525762) | Thrombocytopenia (51%), Nausea (42%), Diarrhea (34%), Decreased Appetite (31%), Dysgeusia (29%), Vomiting (22%), Anemia (22%), Fatigue (20%)[3] | 9% (in dose-escalation phase)[3] | Tolerability was acceptable up to 100 mg, with 80 mg once daily selected as the recommended Phase II dose.[3] |
| Birabresib (OTX015/MK-8628) | Thrombocytopenia, Anorexia, Nausea, Hyperbilirubinemia[4] | Reported as a dose-limiting toxicity[4] | Reversible grade 3 thrombocytopenia was a primary side effect.[5][6][7] |
Experimental Protocols
Reproducing published findings requires access to detailed experimental methodologies. While the full supplementary methods for the pivotal Molibresib trials are not publicly available, this section provides representative protocols for key assays based on standard practices for BET inhibitor research.
Cell Viability Assay (Representative Protocol)
This protocol is a general guideline for assessing the effect of BET inhibitors on cancer cell proliferation using a commercially available assay like CellTiter-Glo®.
-
Cell Seeding: Plate cancer cell lines (e.g., NUT carcinoma cell line PER-403) in opaque-walled 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Molibresib or other BET inhibitors (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve using appropriate software.
Apoptosis Assay by Annexin V Staining (Representative Protocol)
This protocol outlines a general method for detecting apoptosis in cells treated with BET inhibitors using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Molibresib or vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Pharmacodynamic MCP-1 Measurement by ELISA (Representative Protocol)
Circulating Monocyte Chemoattractant Protein-1 (MCP-1) has been used as a pharmacodynamic biomarker for Molibresib activity.[3] This is a general protocol for its measurement in patient plasma samples.
-
Sample Collection and Preparation:
-
Collect whole blood from patients at baseline and at various time points after Molibresib administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards and plasma samples to the appropriate wells of the MCP-1 antibody-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours) at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as directed.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MCP-1 in the patient samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The published findings on this compound demonstrate its activity as a BET inhibitor with a manageable safety profile and notable efficacy in NUT carcinoma, a malignancy with a clear biological rationale for this therapeutic approach. The clinical data for Molibresib is largely consistent with that of other BET inhibitors like birabresib, suggesting a reproducible class effect in this specific indication. The primary dose-limiting toxicities of thrombocytopenia and gastrointestinal adverse events also appear to be a consistent feature of this drug class.
For researchers aiming to reproduce or extend these findings, careful attention to the experimental methodologies is crucial. While detailed, step-by-step protocols from the original publications are not always readily accessible, the representative protocols provided in this guide offer a starting point for designing and executing comparable experiments. Further investigation into combination therapies and biomarker development will be essential to fully realize the therapeutic potential of Molibresib and other BET inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628. [folia.unifr.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
